4-(Methylthio)butanol
Overview
Description
4-(Methylthio)butanol is an organic compound with the molecular formula C5H12OS. It is a colorless liquid with a characteristic sulfurous odor. This compound is primarily used in the flavors and fragrances industry due to its unique organoleptic properties, which include cabbage-like and alliaceous (garlic-like) notes .
Mechanism of Action
Target of Action
This compound is a relatively new subject of study, and its specific interactions with biological targets are still under investigation .
Mode of Action
It is known that this compound can interact with various biological systems, potentially influencing cellular processes .
Biochemical Pathways
Some studies suggest that it may be involved in the production of n-butanol via novel pathways
Pharmacokinetics
A study has reported dose-dependent pharmacokinetic parameters in rats given oral doses of a similar compound, 4-(methylthio)butyl isothiocyanate . .
Result of Action
Some studies suggest potential anti-proliferative effects against rapidly growing cells . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Methylthio)butanol. For instance, the compound should be handled in a well-ventilated place to avoid formation of dust and aerosols . Moreover, it is recommended to avoid contact with skin, eyes, or clothing, and to prevent ingestion and inhalation . These precautions suggest that the compound’s action may be influenced by its physical environment and the conditions under which it is handled and stored.
Biochemical Analysis
Biochemical Properties
4-(Methylthio)butanol plays a significant role in biochemical reactions due to its sulfur-containing functional group. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive metabolites, which may further interact with other biomolecules, affecting cellular functions.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various signaling pathways, including those involved in oxidative stress responses . Additionally, it can affect the expression of genes related to detoxification processes, thereby altering cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, leading to their activation or inhibition. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other substrates . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or signaling molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are influenced by environmental factors such as temperature and pH. Studies have shown that this compound is relatively stable under standard laboratory conditions but can degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and stress responses.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it may have minimal or beneficial effects, such as enhancing detoxification pathways. At high doses, it can exhibit toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where a specific dose range triggers significant biological responses, highlighting the importance of dosage in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to sulfur metabolism. It can be metabolized by cytochrome P450 enzymes to form sulfoxides and sulfones, which are further processed by other enzymes . These metabolic transformations can influence the levels of metabolites and the overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound can vary depending on the tissue type and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The localization is influenced by targeting signals and post-translational modifications, which direct this compound to specific organelles. This compartmentalization can affect its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Methylthio)butanol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutanol with methanethiol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methylthio group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically include controlled temperatures and pressures to optimize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-(Methylthio)butanol undergoes various chemical reactions, including:
Oxidation: When oxidized, it can form 4-(Methylthio)butanal or 4-(Methylthio)butanoic acid, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert it to 4-(Methylthio)butane.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution.
Major Products:
Oxidation: 4-(Methylthio)butanal, 4-(Methylthio)butanoic acid
Reduction: 4-(Methylthio)butane
Substitution: Various substituted butanol derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methylthio)butanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: Studies have explored its role in metabolic pathways involving sulfur compounds.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in modulating oxidative stress.
Comparison with Similar Compounds
- 4-(Methylthio)butanal
- 4-(Methylthio)butanoic acid
- 3-(Methylthio)butanol
- 2-(Methylthio)ethanol
Comparison: 4-(Methylthio)butanol is unique due to its specific structure, which imparts distinct organoleptic properties. Compared to 4-(Methylthio)butanal and 4-(Methylthio)butanoic acid, it is less reactive and more stable under standard conditions. Its longer carbon chain compared to 2-(Methylthio)ethanol provides different physical and chemical properties, making it suitable for specific applications in flavors and fragrances .
Properties
IUPAC Name |
4-methylsulfanylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-7-5-3-2-4-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTVUHZXIJFHAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174594 | |
Record name | 4-(Methylthio)butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
sulfury,potato, or green vegetable odour | |
Record name | 4-(Methylthio)butanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/106/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
95.00 to 98.00 °C. @ 20.00 mm Hg | |
Record name | 4-(Methylthio)-1-butanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041562 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water and fat | |
Record name | 4-(Methylthio)butanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/106/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.990-0.997 | |
Record name | 4-(Methylthio)butanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/106/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
20582-85-8 | |
Record name | 4-(Methylthio)-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20582-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylthio)butanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020582858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Methylthio)butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butanol, 4-(methylthio) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(METHYLTHIO)BUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL87URY6PC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-(Methylthio)-1-butanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041562 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the position of the hydroxyl group in hydroxyalkyl sulfides influence the formation of intramolecular sulfur-oxygen bonded radical cations during photoinduced electron transfer reactions?
A1: The research by [] investigates the photoinduced electron transfer mechanism between various hydroxyalkyl sulfides and the 4-carboxybenzophenone (CB) triplet state. The study found that the position of the hydroxyl group relative to the sulfur atom significantly impacts the formation of intramolecular sulfur-oxygen bonded radical cations. Specifically, 4-(Methylthio)butanol (4-MTB), with its hydroxyl group located four carbons away from the sulfur atom, did not exhibit the characteristic absorption band at approximately 400 nm associated with the intramolecular (•S−O)-bonded species. [] This suggests that the distance between the sulfur and oxygen atoms plays a crucial role in the formation of these intramolecular species. In contrast, other hydroxyalkyl sulfides with shorter distances between the sulfur and oxygen atoms, such as 2-(methylthio)ethanol (2-MTE), did exhibit this characteristic absorption band. [] This highlights the importance of spatial proximity in facilitating the formation of intramolecular bonds during these photoinduced electron transfer reactions.
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